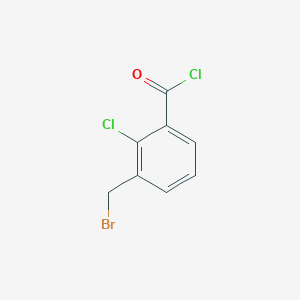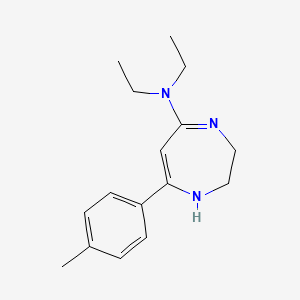
N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diéthyl-7-(4-méthylphényl)-2,3-dihydro-1H-1,4-diazépin-5-amine est un composé chimique appartenant à la classe des diazépines. Ce composé se caractérise par sa structure unique, qui comprend un cycle diazépine substitué par des groupes diéthyl et 4-méthylphényl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N,N-Diéthyl-7-(4-méthylphényl)-2,3-dihydro-1H-1,4-diazépin-5-amine implique généralement les étapes suivantes :
Formation du cycle diazépine : L'étape initiale implique la cyclisation de précurseurs appropriés pour former le cycle diazépine. Cela peut être réalisé par réaction d'une amine appropriée avec une dicétone en conditions acides ou basiques.
Réactions de substitution : Le cycle diazépine est ensuite soumis à des réactions de substitution pour introduire les groupes diéthyl et 4-méthylphényl. Cela peut être fait en utilisant des halogénoalcanes en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie sur colonne pour obtenir le composé souhaité à une pureté élevée.
Méthodes de production industrielle
Dans un environnement industriel, la production de N,N-Diéthyl-7-(4-méthylphényl)-2,3-dihydro-1H-1,4-diazépin-5-amine peut impliquer des procédés de batch à grande échelle ou des procédés en continu. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés, et l'utilisation de systèmes automatisés de surveillance et de contrôle est courante pour maintenir la cohérence et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
N,N-Diéthyl-7-(4-méthylphényl)-2,3-dihydro-1H-1,4-diazépin-5-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former des oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour obtenir des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes diéthyl ou 4-méthylphényl sont remplacés par d'autres substituants en utilisant des réactifs appropriés.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénoalcanes en présence d'une base telle que l'hydrure de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines ou des alcools.
Applications de recherche scientifique
N,N-Diéthyl-7-(4-méthylphényl)-2,3-dihydro-1H-1,4-diazépin-5-amine a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses effets sur l'activité enzymatique et les voies de signalisation cellulaire.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que son utilisation dans le développement de nouveaux médicaments pour traiter les troubles neurologiques.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action de N,N-Diéthyl-7-(4-méthylphényl)-2,3-dihydro-1H-1,4-diazépin-5-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut agir comme un inhibiteur ou un activateur de certaines enzymes, affectant les voies métaboliques et les fonctions cellulaires.
Applications De Recherche Scientifique
N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Composés similaires
N,N-Diéthyl-7-phényl-2,3-dihydro-1H-1,4-diazépin-5-amine : Structure similaire mais sans le groupe 4-méthyl.
N,N-Diéthyl-7-(4-chlorophényl)-2,3-dihydro-1H-1,4-diazépin-5-amine : Structure similaire avec un substituant chlore au lieu d'un groupe méthyl.
N,N-Diéthyl-7-(4-bromophényl)-2,3-dihydro-1H-1,4-diazépin-5-amine : Structure similaire avec un substituant brome au lieu d'un groupe méthyl.
Unicité
N,N-Diéthyl-7-(4-méthylphényl)-2,3-dihydro-1H-1,4-diazépin-5-amine est unique en raison de la présence du groupe 4-méthylphényl, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues. Cette unicité peut influencer sa réactivité, son affinité de liaison et son efficacité globale dans diverses applications.
Propriétés
Numéro CAS |
918884-75-0 |
|---|---|
Formule moléculaire |
C16H23N3 |
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
N,N-diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine |
InChI |
InChI=1S/C16H23N3/c1-4-19(5-2)16-12-15(17-10-11-18-16)14-8-6-13(3)7-9-14/h6-9,12,17H,4-5,10-11H2,1-3H3 |
Clé InChI |
JLYDTHJIPVXXIE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NCCNC(=C1)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


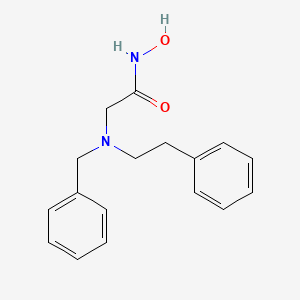
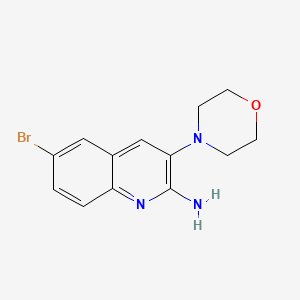
![1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12634932.png)
![5-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B12634935.png)
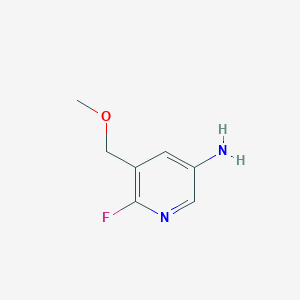
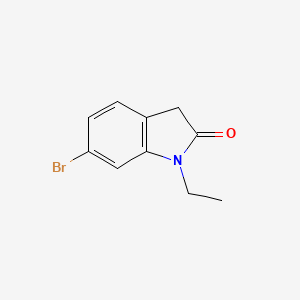
![(3S,3'aR,8'aS,8'bS)-2'-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12634977.png)
![5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal](/img/structure/B12634978.png)

![1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634981.png)
![9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12634982.png)
